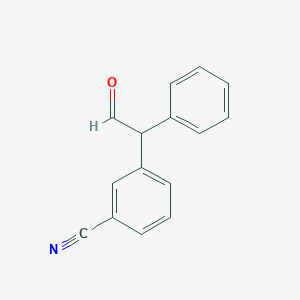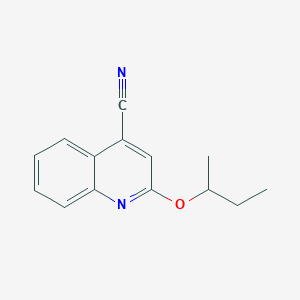
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a chemical compound with the molecular formula C11H13ClN2O It is a derivative of tetrahydroquinoline, a heterocyclic compound that is structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide typically involves the acylation of 6-chloro-1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of tetrahydroquinoline derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways.
Comparison with Similar Compounds
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide can be compared with other tetrahydroquinoline derivatives:
N-(6-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound has a methoxy group instead of a chlorine atom, which can affect its reactivity and biological activity.
N-(6-Bromo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: The presence of a bromine atom can lead to different substitution reactions and biological effects.
N-(6-Fluoro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The chlorine atom can also serve as a handle for further functionalization, making the compound versatile for different applications.
Properties
CAS No. |
61148-82-1 |
|---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
N-(6-chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide |
InChI |
InChI=1S/C11H13ClN2O/c1-7(15)14-11-8-3-2-6-13-10(8)5-4-9(11)12/h4-5,13H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
RARLVHUZUMNEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC2=C1CCCN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)
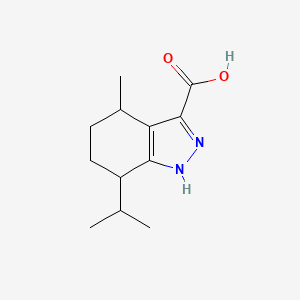
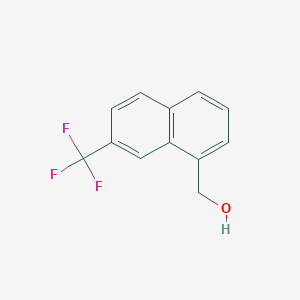

![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)
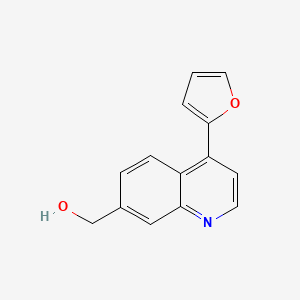



![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)
